molecular formula C9H6BrNO3 B1415599 4-Bromo-3-cyano-5-methoxybenzoic acid CAS No. 1805413-93-7

4-Bromo-3-cyano-5-methoxybenzoic acid

Cat. No. B1415599
M. Wt: 256.05 g/mol
InChI Key: KMXGQZXBOXBMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-cyano-5-methoxybenzoic acid (4-BCMBA) is an organic compound belonging to the class of benzoic acids. It is a brominated aromatic compound with an aromatic ring of six carbon atoms and three nitrogens. 4-BCMBA has been widely studied due to its interesting and diverse properties. It is mainly used in scientific research and has potential applications in the fields of biochemistry, pharmacology, and medicine.

Scientific Research Applications

4-Bromo-3-cyano-5-methoxybenzoic acid has been studied for its potential applications in various scientific fields. It has been used in the study of enzyme kinetics, as a substrate for enzymes, and as a model compound for studying enzyme inhibition. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA. In addition, 4-Bromo-3-cyano-5-methoxybenzoic acid has been used in the study of the mechanisms of drug action, as well as in the study of the mechanisms of drug resistance.

Mechanism Of Action

The mechanism of action of 4-Bromo-3-cyano-5-methoxybenzoic acid is not fully understood. However, it is believed that 4-Bromo-3-cyano-5-methoxybenzoic acid binds to certain enzymes, such as cytochrome P450, and alters their activity. This alteration in enzyme activity can lead to changes in the metabolism of drugs and other substances in the body. In addition, 4-Bromo-3-cyano-5-methoxybenzoic acid has been shown to interact with certain proteins, such as the cytochrome P450s and other proteins involved in drug metabolism.

Biochemical And Physiological Effects

4-Bromo-3-cyano-5-methoxybenzoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to alter the metabolism of drugs and other substances in the body. In addition, 4-Bromo-3-cyano-5-methoxybenzoic acid has been shown to interact with certain proteins, such as the cytochrome P450s and other proteins involved in drug metabolism.

Advantages And Limitations For Lab Experiments

4-Bromo-3-cyano-5-methoxybenzoic acid has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is stable and can be stored for long periods of time. However, 4-Bromo-3-cyano-5-methoxybenzoic acid is highly toxic and must be handled with extreme caution. In addition, it is not very soluble in water, so it is not suitable for use in aqueous solutions.

Future Directions

There are many potential future directions for the study of 4-Bromo-3-cyano-5-methoxybenzoic acid. One potential area of research is the development of new synthesis methods for 4-Bromo-3-cyano-5-methoxybenzoic acid. Another potential area of research is the study of the biochemical and physiological effects of 4-Bromo-3-cyano-5-methoxybenzoic acid, as well as its potential applications in the fields of biochemistry, pharmacology, and medicine. In addition, further research could be conducted to explore the potential interactions between 4-Bromo-3-cyano-5-methoxybenzoic acid and other drugs or substances. Finally, research could be conducted to investigate the potential of 4-Bromo-3-cyano-5-methoxybenzoic acid as a therapeutic agent.

properties

IUPAC Name

4-bromo-3-cyano-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-7-3-5(9(12)13)2-6(4-11)8(7)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXGQZXBOXBMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-cyano-5-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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